molecular formula C20H23N5OS B12149180 N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12149180
M. Wt: 381.5 g/mol
InChI Key: JDGGWGKCDCHSAI-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 2-tert-butylphenyl group attached to the acetamide nitrogen and a 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole core linked via a sulfanyl bridge. Its IUPAC name and synonyms include:

  • N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • CAS RN: 586998-08-5 (as per )
  • Alternative identifiers: 585560-58-3, AC1M039U, AGN-PC-0KAXO9 ().

The compound is part of a broader class of 1,2,4-triazole sulfanyl acetamides, which are explored for diverse biological activities, including insect olfactory receptor modulation (Orco agonists/antagonists) and antimicrobial/anti-inflammatory applications .

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H23N5OS/c1-20(2,3)15-9-5-6-10-16(15)22-17(26)13-27-19-24-23-18(25(19)4)14-8-7-11-21-12-14/h5-12H,13H2,1-4H3,(H,22,26)

InChI Key

JDGGWGKCDCHSAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the pyridinyl group: This step might involve a nucleophilic substitution reaction.

    Introduction of the tert-butylphenyl group: This could be done via a Friedel-Crafts alkylation reaction.

    Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This could be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring (R1) and pyridine/heterocyclic ring (R2), which influence lipophilicity, solubility, and receptor-binding affinity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name (Identifier) R1 (Phenyl Substituent) R2 (Heterocyclic Substituent) Key Biological Activity Reference
Target Compound (586998-08-5) 2-tert-butyl Pyridin-3-yl Not explicitly reported
VUAA-1 (N-(4-ethylphenyl)-2-...) 4-ethyl Pyridin-3-yl Orco agonist (EC50: ~3.5 µM)
OLC-12 (N-(4-isopropylphenyl)-2-...) 4-isopropyl Pyridin-4-yl Orco agonist (EC50: ~0.9 µM)
OLC-15 (N-(4-butylphenyl)-2-...) 4-butyl Pyridin-2-yl Orco antagonist (IC50: ~10 µM)
ZE-4a (N-[{(2-phenyl)methylidene]-2-...) Cyclohexyl Pyridin-3-yl Antimicrobial, anti-inflammatory
KA3 (N-substituted aryl-2-...) 4-fluoro Pyridin-4-yl MIC: 25 µg/mL (vs. E. coli)
Key Observations:

However, tert-butyl may improve metabolic stability . Electron-withdrawing groups (e.g., 4-fluoro in KA3) enhance antimicrobial activity by increasing electrophilicity .

R2 Substituent Effects :

  • Pyridin-3-yl (target compound, VUAA-1) vs. pyridin-4-yl (OLC-12, KA3): Positional isomerism affects hydrogen bonding with Orco receptors. Pyridin-4-yl in OLC-12 confers higher agonist potency .
  • Pyridin-2-yl in OLC-15 correlates with antagonist activity, suggesting substituent orientation dictates agonist/antagonist switching .
Insect Olfactory Receptor Modulation:
  • VUAA-1 and OLC-12 are benchmark Orco agonists used to study insect behavior and develop pest control agents. Their EC50 values differ significantly due to R1/R2 variations .
Antimicrobial and Anti-inflammatory Activity:
  • KA3 (4-fluoro-substituted analog) exhibits potent activity against E. coli (MIC: 25 µg/mL) and S. aureus, attributed to enhanced membrane penetration via fluorine’s electronegativity .
  • ZE-4a derivatives with cyclohexyl/pyridin-3-yl groups show anti-inflammatory activity via protein denaturation inhibition (IC50: ~40 µg/mL) .

Biological Activity

N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound incorporates a triazole ring, a sulfanyl group, and a tert-butyl substituent, making it a subject of interest for various pharmacological studies. The following sections will explore its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N5OS, with a molecular weight of 407.5 g/mol. Its structure is characterized by:

  • Tert-butyl group : Enhances lipophilicity and contributes to the compound's pharmacokinetic properties.
  • Triazole ring : Known for its ability to chelate metal ions and interact with biological targets.
  • Sulfanyl group : Imparts unique reactivity and potential for enzyme inhibition.

Research indicates that this compound may function as an inhibitor or modulator of specific enzymes or receptors. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions allows it to effectively bind to target proteins. This binding can lead to modulation of enzymatic activity or receptor signaling pathways, which is crucial for therapeutic applications.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that compounds with triazole structures exhibit antimicrobial properties. The specific interactions between the triazole ring and microbial enzymes may inhibit their growth.
  • Anticancer Potential : Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells. For instance, sulfanyltriazoles have been noted for their efficacy against various cancer cell lines, including colon carcinoma and breast cancer cells .
  • Anti-inflammatory Effects : The presence of the triazole moiety has been linked to anti-inflammatory activities through the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC17H16ClN5OSContains a chloro substituent; different pyridine position
N-(3-fluoroanilino)-2-{[5-(pyridin-3-yloxy)-1H-pyrazol-3-yloxy]sulfanyl}acetamideC20H19FN6O2SFluorinated aniline; pyrazole instead of triazole
N-(phenethyl)-2-{[5-(pyridin-3-yloxy)-1H-pyrazol-3-yloxy]sulfanyl}acetamideC20H22N6O2SDifferent alkyl substituents; retains similar core structure

This table highlights how variations in substituents affect the biological activity and pharmacological potential of these compounds.

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various triazole derivatives, N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yloxy)-4H-1,2,4-triazol-3-yloxy]sulfanyl}acetamide demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfanyltriazoles indicated that N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yloxy)-4H-1,2,4-triazol-3-yloxy]sulfanyl}acetamide exhibited potent activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was linked to its ability to disrupt bacterial cell wall synthesis .

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